Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a furo[3,2-c]pyridine moiety, and a carboxylate ester group. Its distinct chemical framework makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a furan ring under specific conditions. For instance, the pyridone intermediate can be aromatized using phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and potential anticancer effects. Additionally, molecular docking studies have revealed strong binding affinities to other targets, suggesting a multifaceted mechanism of action .
Comparison with Similar Compounds
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can be compared to other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar furan-pyridine framework and exhibit comparable bioactivity.
Pyrazolopyridine derivatives: These compounds also feature a fused pyridine ring and have been studied for their enzyme inhibitory properties.
Pyrrolo[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern but show similar potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting bioactivity, making it a valuable compound for further research and development.
Biological Activity
Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₁₄H₁₀N₂O₃, and it has a molecular weight of approximately 254.24 g/mol. The compound features a furo[3,2-c]pyridine core fused with a pyridine ring and a carboxylate ester group, which contributes to its diverse biological activities.
Pharmacological Effects
The biological activity of this compound has been a subject of research, particularly concerning its pharmacological effects. Compounds with similar structural motifs have demonstrated various therapeutic activities, including:
- Anticancer : Exhibits cytotoxicity against several cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antimicrobial : Activity against various bacterial strains.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The following table summarizes comparisons with structurally related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate | Similar furo-pyridine structure | Different substitution pattern on the pyridine ring |
Methyl 5-(4-Oxidanylidene-furo[3,2-c]pyridin-2-Yl)pyridine-3-carboxylate | Contains an oxidanylidene group | Potentially altered reactivity due to oxidation |
Benzofuro[3,2-b]pyridines | Fused benzene and furan rings | Broader range of biological activities |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary antimicrobial assays demonstrate efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Mechanistic Insights
The interaction studies involving this compound focus on its binding affinity to various biological targets:
- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator of specific receptors implicated in cancer cell proliferation.
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
InChI Key |
ZPNDTJFRTDXOPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.